Sodium 6-chloro-5-nitrotoluene-3-sulfonate
Description
Structure
3D Structure of Parent
Properties
CAS No. |
535-48-8 |
|---|---|
Molecular Formula |
C7H5ClNNaO5S |
Molecular Weight |
273.63 g/mol |
IUPAC Name |
sodium;4-chloro-3-methyl-5-nitrobenzenesulfonate |
InChI |
InChI=1S/C7H6ClNO5S.Na/c1-4-2-5(15(12,13)14)3-6(7(4)8)9(10)11;/h2-3H,1H3,(H,12,13,14);/q;+1/p-1 |
InChI Key |
WUQOYVBOBYHOCT-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)[N+](=O)[O-])S(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
Synthetic Methodologies and Process Optimization for Sodium 6 Chloro 5 Nitrotoluene 3 Sulfonate
Established Synthetic Routes and Strategies
The production of Sodium 6-chloro-5-nitrotoluene-3-sulfonate likely proceeds through a multi-step synthesis starting from a substituted toluene (B28343) derivative. A plausible pathway involves the sulfonation of 2-chloro-4-nitrotoluene (B140621). In this approach, the directing effects of the existing chloro, nitro, and methyl groups on the aromatic ring are leveraged to guide the incoming sulfonic acid group to the desired position. An alternative, though potentially more complex, route could involve the nitration of a pre-existing chloro-toluenesulfonic acid. The success of either strategy hinges on the meticulous optimization of each reaction step.
Nitration is a cornerstone of industrial chemistry, used to introduce a nitro group (-NO2) onto an aromatic ring. vedantu.comlibretexts.org In the context of synthesizing complex molecules like this compound, nitration can be applied to a chlorinated and sulfonated toluene precursor. The process is an electrophilic aromatic substitution reaction where the nitronium ion (NO2+) acts as the electrophile. vedantu.commasterorganicchemistry.com This powerful electrophile is typically generated in situ by reacting nitric acid with a strong acid catalyst, most commonly sulfuric acid. masterorganicchemistry.comlibretexts.org
The efficiency and selectivity of nitration are highly sensitive to several critical parameters. Controlling these factors is essential for maximizing the yield of the desired isomer and minimizing the formation of unwanted by-products.
Temperature: Nitration reactions are highly exothermic, and temperature control is paramount. numberanalytics.com Higher temperatures accelerate the reaction rate but can also lead to decreased selectivity and an increased risk of polysubstitution or oxidation of sensitive groups like the methyl group on toluene. numberanalytics.comwikipedia.org For many nitrations, maintaining a specific, often low, temperature range is crucial for achieving high yields of the target product. wikipedia.org
Reaction Duration: The time allowed for the reaction must be sufficient to ensure complete conversion of the starting material. However, excessively long reaction times can increase the formation of by-products through side reactions.
Table 1: Influence of Key Parameters on Aromatic Nitration
| Parameter | Effect on Reaction | Optimization Goal |
|---|---|---|
| Temperature | Rate increases with temperature; selectivity may decrease. Risk of side reactions (oxidation, polysubstitution) rises. numberanalytics.com | Maintain optimal range for desired product selectivity and safety. |
| Acid Concentration | Higher sulfuric acid concentration increases nitronium ion formation, accelerating the reaction. numberanalytics.com | Balance reaction rate with control over the degree of nitration. |
| Reagent Ratio | The molar ratio of nitrating agent to substrate determines the extent of nitration. | Use a precise ratio to favor mono-nitration and prevent over-nitration. |
| Reaction Time | Affects the degree of conversion of the starting material. | Achieve maximum conversion while minimizing by-product formation. |
The use of fuming nitric acid and fuming sulfuric acid (oleum) represents a more aggressive approach to nitration. echemi.comdoubtnut.com Fuming nitric acid is a solution containing a high concentration of nitric acid, often with dissolved nitrogen dioxide. Oleum (B3057394) is concentrated sulfuric acid that contains dissolved sulfur trioxide (SO3). masterorganicchemistry.com
This combination generates a very high concentration of the nitronium ion electrophile, leading to a significantly faster and more forceful nitration. quora.comquora.com Such powerful reagents are typically employed when the aromatic ring is deactivated by electron-withdrawing groups or when multiple nitro groups are to be introduced. vedantu.com For instance, the final nitration step in producing TNT from dinitrotoluene requires an anhydrous mixture of nitric acid and oleum. wikipedia.org The main purpose of the concentrated sulfuric acid or oleum is to protonate the nitric acid, facilitating the formation of the nitronium ion, and to act as a dehydrating agent, absorbing the water produced during the reaction which would otherwise dilute the acid and slow the reaction. quora.com
Translating a laboratory-scale nitration process to an industrial scale introduces significant challenges that necessitate process improvements and robust engineering solutions.
Heat Management: The exothermic nature of nitration is a major safety and quality concern on an industrial scale. numberanalytics.com Runaway reactions can lead to explosions. wikipedia.org Industrial reactors are designed with sophisticated cooling systems, such as cooling jackets and internal coils, to effectively dissipate the heat generated and maintain precise temperature control. numberanalytics.com
Process Control: Industrial nitrations often utilize continuous or semi-continuous flow reactors instead of batch reactors. This approach allows for better control over mixing, heat transfer, and reaction time, leading to a more consistent product quality and improved safety profile. numberanalytics.com
Waste Management: The production of nitroaromatics generates significant acidic wastewater, often referred to as "red water" in TNT manufacturing, which is a major pollutant. wikipedia.org Modern industrial processes focus on reconcentrating and reusing the spent sulfuric acid to minimize waste and improve economic viability. wikipedia.org
Sulfonation is another critical electrophilic aromatic substitution reaction, involving the introduction of a sulfonic acid group (-SO3H) onto the aromatic ring. In the synthesis of the target compound, this step would likely involve the treatment of 2-chloro-4-nitrotoluene with a sulfonating agent. The most common industrial sulfonating agent is sulfur trioxide (SO3), typically used in the form of oleum (fuming sulfuric acid). libretexts.orgmasterorganicchemistry.com
The mechanism of sulfonation, particularly on substituted benzenes like toluene, has been the subject of extensive experimental and theoretical study. researchgate.netnih.gov Unlike nitration, sulfonation is a reversible process. libretexts.orglibretexts.org
The electrophile in the reaction is sulfur trioxide (SO3). Computational studies suggest that the mechanism is more complex than a simple one-step attack. nih.gov
Complex Formation: The reaction is proposed to begin with the formation of a π-complex between the toluene ring and sulfur trioxide, possibly involving a dimer of SO3 (S2O6). researchgate.netacs.org
Intermediate Formation: This initial complex rearranges to form a Wheland intermediate, also known as a σ-complex or arenium ion. In this intermediate, the aromaticity of the ring is temporarily lost. researchgate.netnih.gov
Proton Transfer: The final step involves the removal of a proton from the carbon atom bearing the sulfonic group, which restores the aromaticity of the ring. masterorganicchemistry.com Molecular modeling suggests this may occur via a facile prototropic rearrangement within a pyrosulfonate intermediate, which is formed when the initial σ-complex reacts with another molecule of SO3. researchgate.netacs.orgnih.gov
The activating, ortho-para directing methyl group on the toluene framework influences the position of the incoming sulfonate group. However, the bulky nature of the sulfonate group and the SO3 electrophile can lead to steric hindrance at the ortho position, often favoring substitution at the para position. quora.com In the case of 2-chloro-4-nitrotoluene, the existing substituents would collectively direct the incoming sulfonate group to the C-6 position (meta to the nitro group and ortho to the chloro group).
Table 2: Proposed Intermediates in the Sulfonation of Toluene with SO₃
| Intermediate | Description | Reference |
|---|---|---|
| π-complex | An initial, weak association between the electron-rich toluene ring and the electrophilic sulfur trioxide. researchgate.netacs.org | researchgate.net, acs.org |
| Wheland Intermediate (σ-complex) | A resonance-stabilized carbocation formed by the attack of the toluene ring on the SO₃ molecule, leading to a temporary loss of aromaticity. researchgate.netnih.gov | researchgate.net, nih.gov |
| Pyrosulfonate Intermediate | Formed from the reaction of the Wheland intermediate with a second molecule of SO₃, facilitating the final proton transfer. researchgate.netacs.org | researchgate.net, acs.org |
| Toluenesulfonic Acid | The final product, formed after proton transfer restores the aromatic system. nih.gov | nih.gov |
Multi-Step Synthesis Pathways involving Precursor and Intermediate Transformations
An alternative to direct sulfonation involves building the molecule through a series of transformations starting from different precursors. One such pathway begins with 2-methyl-4-nitroaniline (B30703). This process involves the chlorination of 2-methyl-4-nitroaniline to form the intermediate 2-chloro-4-nitro-6-methylaniline. googleapis.comgoogle.com This chlorination is typically carried out in a neutral solvent like toluene or benzene (B151609) at room temperature, using a chlorinating agent such as t-butylhypochlorite or N-chlorosuccinimide. google.com
The subsequent step is the deamination of 2-chloro-4-nitro-6-methylaniline to remove the amino group, yielding 3-chloro-5-nitrotoluene (B98224). googleapis.comgoogle.com This is a crucial transformation, often achieved through a diazotization reaction followed by reduction. The deamination can be performed in a solvent like ethanol, where the reaction mixture is cooled to between 5°C and 10°C before adding an aqueous solution of sodium nitrite (B80452). googleapis.com The temperature is then raised to 40-50°C to complete the reaction. googleapis.com A similar process for a related compound involves diazotization followed by reduction with hypophosphorous acid. guidechem.comgoogle.com The resulting 3-chloro-5-nitrotoluene would then undergo sulfonation as described previously to yield the final product. This multi-step approach allows for the strategic placement of functional groups, which can be advantageous if the desired isomer is difficult to obtain through direct substitution on a less substituted precursor. libretexts.org
| Step | Reactant | Product | Key Reagents/Conditions | Source |
|---|---|---|---|---|
| Chlorination | 2-methyl-4-nitroaniline | 2-chloro-4-nitro-6-methylaniline | t-butylhypochlorite, neutral solvent | googleapis.comgoogle.com |
| Deamination | 2-chloro-4-nitro-6-methylaniline | 3-chloro-5-nitrotoluene | Sodium nitrite, ethanol, 5-50°C | googleapis.comgoogle.com |
| Sulfonation | 3-chloro-5-nitrotoluene | 6-chloro-5-nitrotoluene-3-sulfonic acid | Chlorosulfonic acid or Sulfuric acid/Oleum | wikipedia.orggoogle.com |
Advanced Separation and Purification Techniques in Synthetic Chemistry
The successful synthesis of this compound is critically dependent on the subsequent separation and purification stages. These steps are designed to isolate the target compound from unreacted starting materials, byproducts, and the reaction medium, ensuring a high degree of purity in the final product.
Optimization of Product Isolation through Aqueous Sulfuric Acid Solution Management
Aromatic sulfonation reactions are often conducted in excess sulfuric acid or oleum, and the product isolation from this acidic aqueous medium presents a challenge due to the high solubility of sulfonic acids in water. google.com A common practice involves discharging the reaction mixture onto ice, which dilutes the acid and often causes the sulfonic acid to precipitate, after which it can be neutralized with a base like sodium hydroxide. google.com The reversibility of the sulfonation reaction is a key factor to manage; sulfonation occurs in concentrated acid, while desulfonation can happen in dilute hot aqueous acid. wikipedia.org Therefore, careful control of acid concentration and temperature during the workup is essential to prevent product loss. researchgate.net Ultrasound has been investigated as a method to enhance reaction rates and selectivity in sulfonation with sulfuric acid, which could influence the final product mixture and subsequent isolation strategy. researchgate.net
Development of Efficient Solvent Extraction and Washing Procedures
Solvent extraction is a powerful technique for isolating aromatic sulfonic acids from aqueous solutions. google.com The process involves mixing the aqueous solution containing the sulfonic acid with an organic solvent that is immiscible or only sparingly miscible with water. google.com Suitable solvents can include alcohols, ketones, or carboxylic acid esters. google.com After mixing, the phases are separated, and the sulfonic acid, now in the organic phase, can be recovered by distilling off the solvent. google.com Specialized extraction methods have been developed, such as using a long-chain tertiary aliphatic amine (e.g., Alamine 336) in a diluent to selectively extract the sulfonic acid from the aqueous sulfuric acid solution, leaving the inorganic acid behind. google.com
Washing procedures are also critical for removing impurities. Crude products can be washed with water or specific aqueous solutions to remove unwanted byproducts. google.com For example, in the purification of trinitrotoluene (TNT), an aqueous solution of sodium sulfite (B76179) ("sellite") is used to react with and remove unsymmetrical isomers by converting them into water-soluble sulfonates. google.com This principle of converting impurities into a more soluble form for easy removal by washing is a common strategy in purification.
Crystallization and Filtration Protocols for High Purity Product Achievement
The final step to achieve a high-purity solid product is typically crystallization followed by filtration. Crystallization relies on the principle that the solubility of a compound in a solvent is dependent on temperature. A saturated solution of the crude product is prepared at an elevated temperature, and as the solution cools, the solubility of the target compound decreases, causing it to crystallize out in a purer form, leaving impurities behind in the solvent (mother liquor). The selection of an appropriate solvent or solvent mixture is crucial for effective crystallization.
After crystallization, the solid product is collected by filtration. The filtered solid, known as the filter cake, is often washed with a small amount of cold solvent to remove any remaining mother liquor. The purified product is then dried to remove residual solvent. For related compounds like chloronitrotoluenes, purification has been achieved through a combination of fractional distillation and freezing operations to separate isomers before a final purification step. google.com The solid product from the reaction of ortho-chloro-nitrobenzene with chlorosulfonic acid is isolated by adding the reaction mixture to an ice-water slurry and filtering the solidified product. google.com These general protocols are adapted to the specific properties of this compound to maximize purity and yield.
Chemical Reactivity and Transformation Dynamics of Sodium 6 Chloro 5 Nitrotoluene 3 Sulfonate
Degradation Pathways and Environmental Transformation Studies
The degradation of Sodium 6-chloro-5-nitrotoluene-3-sulfonate is primarily approached through methods that can induce chemical change in its stable aromatic and nitro functional groups. These methods often involve the generation of highly reactive species, such as electrons in reduction processes or hydroxyl radicals in oxidation processes.
Photocatalytic Reduction Mechanisms and Kinetics
Photocatalytic reduction has emerged as a promising method for the transformation of nitroaromatic compounds. This process typically involves the use of a semiconductor photocatalyst that, upon activation by light, generates electron-hole pairs. The electrons can then participate in reduction reactions. The study of 6-chloro-3-nitrotoluene-4-sulfonic acid (a closely related compound, hereafter referred to as CNSA for simplicity in the context of the cited study) in UV-irradiated Titanium dioxide (TiO2) suspensions provides significant insights into these mechanisms. researchgate.netresearchgate.net
Role of Semiconductor Materials (e.g., TiO2 Suspensions) in Heterogeneous Photocatalysis
Titanium dioxide (TiO2) is a widely used semiconductor in photocatalysis due to its chemical stability, non-toxicity, and cost-effectiveness. When TiO2 is irradiated with UV light, it generates electron-hole pairs. The photogenerated electrons in the conduction band have the potential to reduce the nitro group of the CNSA molecule. researchgate.netresearchgate.net In the absence of other additives, the photocatalytic reduction of CNSA is observed, though the efficiency can be limited by the recombination of electron-hole pairs. researchgate.net
Influence of Organic Hole Scavengers (e.g., Methanol) on Photoreduction Efficiency
The efficiency of photocatalytic reduction can be significantly enhanced by the addition of organic hole scavengers, such as methanol (B129727). researchgate.netresearchgate.net Methanol effectively traps the photogenerated holes, which inhibits the recombination of electrons and holes, thereby making more electrons available for the reduction of the target compound. researchgate.netresearchgate.net In a study on CNSA, the addition of methanol increased the conversion from 7.7% to 34.6%, demonstrating its crucial role in enhancing the photoreduction efficiency. researchgate.netresearchgate.net Methanol is adsorbed onto the TiO2 surface, where it reacts with the holes to form methoxy (B1213986) radicals, a process that is thermodynamically favorable. researchgate.net
Impact of Surfactants (anionic, cationic, nonionic) on Adsorption and Reaction Rates in Photocatalytic Systems
Surfactants can significantly influence the rate of photocatalytic reactions by modifying the adsorption of the substrate onto the catalyst surface. The presence of anionic, cationic, and nonionic surfactants has been studied in the context of CNSA photoreduction. researchgate.netresearchgate.net
Anionic Surfactants: Sodium dodecylbenzenesulfonate (DBS) and Sodium dodecylsulfate (SDS) are examples of anionic surfactants. In the presence of methanol, DBS significantly promoted the conversion of CNSA. researchgate.netresearchgate.net
Cationic Surfactants: Cetyltrimethylammonium bromide (CTAB), a cationic surfactant, also enhanced the photoreduction of CNSA. The conversion increased consistently with the adsorption ratio in the presence of methanol. researchgate.netresearchgate.net
Nonionic Surfactants: The influence of nonionic surfactants follows similar principles of altering surface adsorption.
The promoting effect of these surfactants on the photocatalytic reduction of CNSA was observed in the order of DBS > CTAB > SDS. researchgate.netresearchgate.net The highest reduction conversion was typically achieved when the surfactant concentration was near its critical micelle concentration (cmc). researchgate.netresearchgate.net
Quantitative Assessment of Photoreduction Conversion and Byproduct Formation
Quantitative analysis of the photocatalytic reduction of CNSA reveals the extent of conversion and the nature of the resulting products. The primary product of the photoreduction of the nitro group in CNSA is the corresponding amino compound, 6-chloro-3-aminotoluene-4-sulfonic acid. researchgate.net The conversion rates are highly dependent on the reaction conditions.
Interactive Data Table: Effect of Methanol and Surfactants on CNSA Photoreduction Conversion
| Condition | CNSA Conversion (%) |
| Without Methanol | 7.7 |
| With Methanol | 34.6 |
| With Methanol and DBS | 58.2 |
| With Methanol and CTAB | 48.5 |
| With Methanol and SDS | 43.5 |
This data is derived from a study on 6-chloro-3-nitrotoluene-4-sulfonic acid and is presented here to illustrate the quantitative effects of different additives on the photoreduction process. researchgate.netresearchgate.net
Advanced Oxidation Processes: Homogeneous and Heterogeneous Photo-Fenton Chemistry
Advanced Oxidation Processes (AOPs) are characterized by the in-situ generation of highly reactive oxygen species, most notably the hydroxyl radical (•OH), which can non-selectively degrade a wide range of organic pollutants. omu.edu.trmdpi.com Photo-Fenton processes, a type of AOP, utilize the reaction between hydrogen peroxide (H2O2) and iron ions, which is enhanced by UV irradiation. researchgate.netmdpi.com
Homogeneous Photo-Fenton Chemistry: In a homogeneous system, ferrous ions (Fe2+) in solution catalyze the decomposition of H2O2 to form hydroxyl radicals. researchgate.netmdpi.com This process is most efficient in acidic conditions (typically around pH 3) to keep the iron ions dissolved. mdpi.commdpi.com The application of UV light enhances the production of hydroxyl radicals and also regenerates Fe2+ from Fe3+, thereby sustaining the catalytic cycle. researchgate.net While no specific studies on the homogeneous photo-Fenton degradation of this compound were identified, the general mechanism would involve the attack of hydroxyl radicals on the aromatic ring and the substituent groups, leading to ring-opening and mineralization.
Oxidative Degradation Studies and Reaction Pathways
Advanced Oxidation Processes (AOPs) are a class of procedures used for the removal of persistent organic pollutants from water and wastewater. mdpi.com These methods rely on the in-situ generation of highly reactive oxygen species (ROS), such as hydroxyl radicals (•OH) and sulfate (B86663) radicals (SO₄•⁻), which can non-selectively degrade a wide range of organic compounds. mdpi.commdpi.com While specific oxidative degradation studies on this compound are not extensively documented in publicly available literature, the reaction pathways can be inferred from studies on structurally similar compounds, such as other nitrotoluenes and chlorophenols.
The degradation of aromatic compounds by AOPs generally proceeds through several key steps:
Hydroxylation of the Aromatic Ring: The electrophilic attack of hydroxyl radicals on the benzene (B151609) ring is a common initial step. This leads to the formation of hydroxylated intermediates.
Oxidation of the Methyl Group: The methyl group can be oxidized to a carboxyl group. For instance, the degradation of p-toluenesulfonic acid has been shown to proceed via the oxidation of the methyl sidechain. nih.gov
Ring Cleavage: Subsequent attacks by ROS can lead to the opening of the aromatic ring, forming smaller aliphatic acids.
Mineralization: Ideally, the complete oxidation of the organic compound results in the formation of carbon dioxide, water, and inorganic ions (chloride and sulfate in this case).
Potential oxidative degradation pathways for this compound could involve initial attack at the methyl group, leading to the formation of a carboxylic acid, or hydroxylation of the aromatic ring. The presence of the electron-withdrawing nitro and sulfonate groups makes the aromatic ring less susceptible to electrophilic attack, but the powerful nature of radicals generated in AOPs can overcome this deactivation.
The table below summarizes some common AOPs and their applicability to the degradation of nitroaromatic compounds.
| Advanced Oxidation Process | Oxidizing Species | General Mechanism | Potential for Degrading this compound |
| Fenton/Photo-Fenton | Hydroxyl Radicals (•OH) | Reaction of Fe²⁺ with H₂O₂ (Fenton) or Fe²⁺/H₂O₂ with UV light (Photo-Fenton) to generate •OH radicals. mdpi.commdpi.com | High potential due to the high reactivity of •OH radicals with aromatic compounds. |
| Ozonation | Ozone (O₃), Hydroxyl Radicals (•OH) | Direct reaction with O₃ or decomposition of O₃ in water to form •OH radicals. mdpi.comnih.gov | Effective for degrading nitroaromatic compounds, with reaction rates depending on pH and the presence of radical scavengers. |
| O₃/H₂O₂ (Peroxone) | Ozone (O₃), Hydroxyl Radicals (•OH) | Addition of H₂O₂ enhances the formation of •OH radicals from O₃ decomposition. mdpi.com | Increased efficiency compared to ozonation alone due to higher •OH radical generation. |
| Sulfate Radical-Based AOPs (e.g., with Peroxymonosulfate) | Sulfate Radicals (SO₄•⁻), Hydroxyl Radicals (•OH) | Activation of persulfate (S₂O₈²⁻) or peroxymonosulfate (B1194676) (HSO₅⁻) by heat, UV, or transition metals to generate SO₄•⁻ and •OH radicals. nih.gov | High potential, as sulfate radicals are highly oxidizing and can effectively degrade a wide range of organic pollutants. |
| Photocatalysis (e.g., TiO₂) | Hydroxyl Radicals (•OH) | Generation of electron-hole pairs in a semiconductor (like TiO₂) upon UV irradiation, which then react with water to form •OH radicals. mdpi.com | Effective, though the efficiency can be influenced by factors such as catalyst loading, pH, and the presence of interfering substances. |
Reduction Chemistry of the Nitro Group to Amino Functionality
The reduction of the nitro group to an amino group is a fundamental transformation in organic synthesis, providing a route to aromatic amines which are valuable precursors for dyes, pharmaceuticals, and other specialty chemicals. A variety of methods are available for the reduction of nitroarenes, with the choice of reagent often depending on the presence of other functional groups in the molecule and the desired chemoselectivity. sci-hub.stwikipedia.org In the case of this compound, it is crucial to select a method that selectively reduces the nitro group without affecting the chloro substituent (dehalogenation).
Common methods for the reduction of aromatic nitro compounds include:
Catalytic Hydrogenation: This is a widely used industrial method. Common catalysts include palladium on carbon (Pd/C), platinum on carbon (Pt/C), and Raney nickel. commonorganicchemistry.com While highly efficient, some catalysts, particularly Pd/C, can also promote dehalogenation, which would be an undesirable side reaction. commonorganicchemistry.com Raney nickel is often a better choice when dehalogenation is a concern. commonorganicchemistry.com
Metal/Acid Reductions: Reagents such as iron (Fe), zinc (Zn), or tin (Sn) in the presence of an acid (like HCl or acetic acid) are classic methods for nitro group reduction. commonorganicchemistry.com These methods are generally robust and cost-effective.
Transfer Hydrogenation: This method uses a hydrogen donor, such as hydrazine (B178648) or ammonium (B1175870) formate, in the presence of a catalyst (e.g., Pd/C). It can sometimes offer better selectivity compared to using hydrogen gas directly.
Sulfide (B99878) Reductions: Sodium sulfide (Na₂S) or sodium hydrosulfide (B80085) (NaSH) can be used for the selective reduction of nitro groups, particularly in di- or polynitro compounds. wikipedia.org
Sodium Dithionite: This reagent can be used for the reduction of nitro compounds under mild conditions.
The following table provides a comparison of various reducing agents for the conversion of aromatic nitro compounds to amines.
| Reducing Agent/System | Conditions | Advantages | Disadvantages/Potential Side Reactions |
| H₂/Pd-C | Hydrogen gas, catalyst, solvent (e.g., ethanol, ethyl acetate) | High efficiency, clean workup. commonorganicchemistry.com | Can cause dehalogenation of aryl chlorides. commonorganicchemistry.com |
| H₂/Raney Nickel | Hydrogen gas, catalyst, solvent | Less prone to causing dehalogenation compared to Pd/C. commonorganicchemistry.com | Catalyst preparation and handling can be hazardous. |
| Fe/HCl or Fe/NH₄Cl | Iron powder in acidic or neutral medium | Inexpensive, generally good selectivity. commonorganicchemistry.com | Requires stoichiometric amounts of metal, leading to significant waste. |
| SnCl₂/HCl | Tin(II) chloride in hydrochloric acid | Mild conditions, good for sensitive substrates. commonorganicchemistry.com | Generates tin-containing waste. |
| Zn/HCl or Zn/Acetic Acid | Zinc dust in acidic medium | Effective and relatively inexpensive. commonorganicchemistry.com | Can sometimes lead to over-reduction or side reactions. |
| Sodium Dithionite (Na₂S₂O₄) | Aqueous or alcoholic solution | Mild conditions, often used in dye chemistry. | May not be as efficient for all substrates. |
| Hydrazine/Catalyst | Hydrazine hydrate (B1144303) with a catalyst (e.g., Pd/C, Fe) | Avoids the use of high-pressure hydrogen gas. | Hydrazine is toxic and potentially explosive. |
For the specific case of this compound, a careful selection of the reducing agent and conditions would be necessary to achieve a high yield of the corresponding amino compound, 6-chloro-5-aminotoluene-3-sulfonic acid, while minimizing the formation of dechlorinated byproducts.
Derivatization Chemistry and Further Functionalization Strategies
The product of the nitro group reduction, 6-chloro-5-aminotoluene-3-sulfonic acid, is a versatile intermediate for further chemical synthesis. The newly introduced amino group serves as a handle for a variety of functionalization reactions, allowing for the construction of more complex molecules.
Key derivatization strategies for the amino group include:
Diazotization and Subsequent Reactions: The aromatic amino group can be converted into a diazonium salt using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid). Diazonium salts are highly useful intermediates that can undergo a range of substitution reactions (Sandmeyer, Schiemann, etc.) to introduce a variety of functional groups, including -OH, -CN, -F, -Br, -I, and others. This opens up a wide array of possibilities for creating diverse derivatives.
Amide and Sulfonamide Formation: The amino group can react with acyl chlorides, acid anhydrides, or sulfonyl chlorides to form the corresponding amides and sulfonamides. nih.gov This is a common strategy for modifying the properties of the molecule or for building larger structures. For instance, reaction with an amino acid derivative could lead to the synthesis of peptide-like structures. mdpi.com
Alkylation and Arylation: The amino group can be alkylated or arylated under various conditions, for example, through reductive amination or nucleophilic aromatic substitution reactions.
Schiff Base Formation: Reaction of the amino group with aldehydes or ketones yields imines (Schiff bases), which can be further reduced to secondary amines or used as ligands in coordination chemistry. rsc.org
The presence of the sulfonic acid group imparts water solubility to the molecule and its derivatives. The chlorine atom and the methyl group can also potentially be targeted for functionalization, although this would likely require more specific and potentially harsher reaction conditions. For example, the methyl group could be oxidized or halogenated under radical conditions.
The functionalized derivatives of this compound could find applications in various fields, such as the synthesis of new dyes, agrochemicals, or as building blocks for materials science.
Advanced Analytical Methodologies for the Characterization and Quantification of Sodium 6 Chloro 5 Nitrotoluene 3 Sulfonate
Chromatographic Techniques for Separation and Identification
Chromatography is essential for separating Sodium 6-chloro-5-nitrotoluene-3-sulfonate from impurities and related substances. The choice between liquid and gas chromatography is dictated by the analyte's volatility and thermal stability.
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
High-Performance Liquid Chromatography (HPLC) is the premier technique for the analysis of this compound, owing to the compound's non-volatile and thermally labile nature. Reverse-phase (RP) HPLC methods are particularly effective for separation. sielc.com
Method development typically involves optimizing the mobile phase composition, column type, and detector settings. A common mobile phase consists of a mixture of an organic solvent like acetonitrile (B52724) (MeCN) and an aqueous buffer, such as water with phosphoric acid, to control the pH and ensure the proper ionization state of the sulfonic acid group. sielc.com For applications requiring compatibility with mass spectrometry (MS), phosphoric acid is often replaced with a volatile acid like formic acid. sielc.comsielc.com The use of columns with smaller particles (e.g., 3 µm) can facilitate faster analyses, a technique known as Ultra-High-Performance Liquid Chromatography (UPLC). sielc.com
Validation of the HPLC method ensures its reliability for quantitative analysis. This process involves demonstrating the method's specificity, linearity, accuracy, precision, and robustness. The scalability of the method is also a key consideration, allowing it to be adapted from analytical-scale quantification to preparative-scale isolation of impurities. sielc.com
Table 1: Typical HPLC Parameters for the Analysis of this compound
| Parameter | Condition | Rationale/Reference |
|---|---|---|
| Column | C18 Reverse-Phase (e.g., Newcrom R1) | Provides effective separation for non-polar to moderately polar compounds. sielc.com |
| Mobile Phase | Acetonitrile / Water / Phosphoric Acid | Graded elution allows for separation of compounds with varying polarities. sielc.com |
| Detector | UV-Vis Detector | Aromatic nitro-compounds exhibit strong UV absorbance, allowing for sensitive detection. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate, can be adjusted based on column dimensions. |
| Temperature | Ambient or controlled (e.g., 30 °C) | Ensures reproducible retention times. |
Gas Chromatography-Mass Spectrometry (GC-MS/MS) for Analysis of Related Analogues and Impurities
While this compound itself is not suitable for direct GC analysis due to its low volatility, GC-MS/MS is an invaluable tool for identifying and quantifying volatile or semi-volatile impurities and related analogues that may be present from the synthesis process. restek.com Such impurities can include precursors like m-nitrotoluene or related isomers, and potentially genotoxic impurities (GTIs) such as sulfonate esters. google.comorientjchem.orgresearchgate.net
For the analysis of thermally labile compounds like nitrosamines, which can be process-related impurities, GC-MS/MS in negative chemical ionization (NCI) mode offers high sensitivity and specificity. scispec.co.th The use of a splitless injection mode ensures that trace-level impurities are transferred to the column for analysis. shimadzu.com Method validation for impurity analysis focuses on achieving low limits of detection (LOD) and quantification (LOQ), often in the parts-per-million (ppm) range. researchgate.net
Table 2: Illustrative GC-MS/MS Conditions for Impurity Analysis
| Parameter | Condition | Rationale/Reference |
|---|---|---|
| Column | Mid-polarity (e.g., HP-5ms, SH-I-624Sil MS) | Suitable for separating a wide range of semi-volatile organic compounds. orientjchem.orgshimadzu.com |
| Carrier Gas | Helium | Inert carrier gas providing good chromatographic efficiency. orientjchem.org |
| Injector | Splitless, 250 °C | Maximizes transfer of trace analytes to the column. shimadzu.com |
| Oven Program | Temperature gradient (e.g., 50°C to 250°C) | Separates compounds based on their boiling points and column interactions. shimadzu.com |
| Ionization Mode | Electron Impact (EI) or Chemical Ionization (CI) | EI provides standard fragmentation patterns for library matching; CI can be used for softer ionization. scispec.co.th |
| Detector | Triple Quadrupole (MS/MS) | Offers high selectivity and sensitivity through Multiple Reaction Monitoring (MRM). shimadzu.com |
Spectroscopic Elucidation of Molecular Structure and Conformation
Spectroscopic techniques provide fundamental information about the molecular structure, functional groups, and three-dimensional arrangement of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Analysis
NMR spectroscopy is the most powerful technique for the complete structural assignment of organic molecules. For this compound, ¹H and ¹³C NMR spectra would confirm the connectivity of the molecule.
In the ¹H NMR spectrum, the aromatic region (typically 6.5-8.5 ppm) would show distinct signals for the two protons on the benzene (B151609) ring. openstax.org The chemical shifts of these protons are influenced by the electronic effects of the substituents. The strongly electron-withdrawing nitro (-NO₂) and sulfonate (-SO₃H) groups deshield adjacent (ortho) and para protons, shifting their signals downfield. stackexchange.com The chloro (-Cl) group also has a deshielding effect, while the methyl (-CH₃) group is weakly electron-donating, causing slight shielding. The methyl group protons would appear as a singlet further upfield (around 2.5 ppm). chemicalbook.comchemicalbook.com
The ¹³C NMR spectrum would show seven distinct signals: one for the methyl carbon and six for the aromatic carbons, as they are all chemically non-equivalent due to the substitution pattern. The carbon atoms directly attached to the electron-withdrawing groups (nitro, chloro, sulfonate) would be significantly deshielded. stackexchange.com
Table 3: Predicted ¹H NMR Spectral Data for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Rationale |
|---|---|---|---|
| Aromatic H (position 2) | ~8.2 ppm | Singlet/Doublet | Ortho to both nitro and sulfonate groups, highly deshielded. |
| Aromatic H (position 4) | ~7.8 ppm | Singlet/Doublet | Ortho to chloro group and meta to nitro/sulfonate groups. |
Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) spectroscopy is used to identify the specific functional groups present in a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound would be dominated by strong absorptions from the nitro and sulfonate groups.
Aromatic nitro compounds exhibit two particularly strong and characteristic stretching bands. spectroscopyonline.com The asymmetric N-O stretch appears in the region of 1550-1475 cm⁻¹, while the symmetric stretch is found between 1360-1290 cm⁻¹. orgchemboulder.com The sulfonate group also gives rise to strong S=O stretching vibrations. Additionally, the spectrum would show characteristic absorptions for the aromatic ring, including C-H stretching just above 3000 cm⁻¹ and C=C ring stretching in the 1600-1450 cm⁻¹ region. pressbooks.publibretexts.org
Table 4: Key IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Characteristic Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Aromatic Ring | C-H Stretch | ~3030 | Medium-Weak openstax.org |
| C=C Stretch | 1600 - 1450 | Medium openstax.org | |
| Nitro Group (-NO₂) | Asymmetric Stretch | 1550 - 1475 | Strong orgchemboulder.com |
| Symmetric Stretch | 1360 - 1290 | Strong orgchemboulder.com | |
| Sulfonate Group (-SO₃⁻) | Asymmetric S=O Stretch | ~1200 | Strong |
| Symmetric S=O Stretch | ~1050 | Strong |
X-ray Diffraction (XRD) for Solid-State Structure Determination and Polymorphism Investigation
X-ray Diffraction (XRD) is an essential analytical technique for investigating the solid-state properties of crystalline materials like this compound. Analysis of a single crystal can provide the definitive three-dimensional structure of the molecule, confirming bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding or π-π stacking. lvhn.org
For a powdered sample, Powder X-ray Diffraction (PXRD) is used to obtain a characteristic diffraction pattern that serves as a fingerprint for the crystalline phase. This is crucial for studying polymorphism, which is the ability of a compound to exist in multiple crystalline forms. nih.gov Different polymorphs can have different physical properties, including stability and solubility. By using XRD under controlled temperature and humidity, phase transitions between different polymorphs or the formation of hydrates can be observed in situ. nih.gov The data obtained, such as the 2θ peak positions and their intensities, can be used to identify the specific crystalline form of the material. scielo.br
Table 5: Information Obtainable from X-ray Diffraction Analysis
| XRD Technique | Sample Type | Information Yielded | Application |
|---|---|---|---|
| Single-Crystal XRD | Single Crystal | Atomic coordinates, bond lengths, bond angles, crystal system, space group. | Absolute molecular structure determination. lvhn.org |
| Powder XRD (PXRD) | Crystalline Powder | Diffraction pattern (2θ vs. intensity), lattice parameters, phase identification. | Routine identification, quality control, polymorphism screening. scielo.br |
Titrimetric Approaches for Quantitative Analysis (e.g., Diazotization Titration)
Titrimetric analysis, specifically diazotization titration, offers a reliable and cost-effective method for the quantitative determination of this compound. This method is predicated on the chemical transformation of the nitro group within the molecule into a primary aromatic amine, which can then be accurately quantified.
The fundamental principle of this analysis involves a two-step process. First, the nitro group (–NO₂) of the aromatic compound is reduced to a primary amino group (–NH₂). This reduction is typically achieved using a suitable reducing agent, such as tin or titanous chloride, in an acidic medium. acs.org The reaction mixture is often heated to ensure the complete conversion of the nitro compound to its corresponding amine. acs.org
Following the reduction, the resulting primary aromatic amine is quantified via diazotization titration. acs.org In this step, the solution, maintained at a cool temperature (typically 15-20°C) to prevent the decomposition of the resulting diazonium salt, is titrated with a standardized solution of sodium nitrite (B80452) (NaNO₂). acs.org The reaction proceeds in a strong acidic environment, usually provided by hydrochloric acid. acs.org The endpoint of the titration, which signifies the complete consumption of the amine, is detected using an external indicator like starch-iodide paper. A persistent faint blue spot upon testing a drop of the reaction mixture indicates that the endpoint has been reached. acs.org
Table 1: Key Stages of Diazotization Titration for this compound
| Stage | Procedure | Purpose | Key Parameters |
| 1. Reduction | The nitro compound is treated with a reducing agent (e.g., tin in acidic solution) and heated under reflux. | To convert the nitro group (–NO₂) into a primary amino group (–NH₂). | Complete conversion is crucial for accuracy. acs.org |
| 2. Cooling | The reaction mixture is cooled to a specific temperature range. | To prevent the thermal decomposition of the diazonium salt that will be formed during titration. | 15–20°C. acs.org |
| 3. Titration | The cooled solution is titrated with a standardized sodium nitrite (NaNO₂) solution. | To react with the primary amino group in a 1:1 stoichiometric ratio, forming a diazonium salt. | A standardized titrant is essential for quantitative analysis. |
| 4. Endpoint Detection | A small drop of the reaction mixture is periodically tested with starch-iodide paper. | To accurately determine the point at which all the amine has reacted. | The appearance of an immediate, faint blue spot signals the endpoint. acs.org |
Optimized Extraction and Sample Preparation Protocols
The effective isolation of this compound from complex sample matrices is a critical prerequisite for accurate analysis. The choice of extraction method depends on the nature of the sample (solid, semi-solid, or liquid), the concentration of the analyte, and the required purity of the extract. As a polar, water-soluble organic salt, specific extraction techniques are more suitable than others. google.comnih.gov
Liquid-Liquid Extraction (LLE) Liquid-liquid extraction is a fundamental separation technique based on the differential solubility of a compound between two immiscible liquid phases, typically an aqueous phase and a non-polar organic solvent. wikipedia.org For polar compounds like sulfonated aromatic acids, the process can be adapted by using more polar organic solvents such as alcohols, ketones, or esters to extract the compound from an aqueous solution. google.com The efficiency of the extraction is governed by the partition coefficient of the solute between the two phases.
Soxhlet Extraction Soxhlet extraction is a classic and exhaustive method used to extract nonvolatile or semi-volatile compounds from solid materials. epa.gov The solid sample is placed in a thimble and is continuously washed by a cycling condensed solvent. hielscher.com This process ensures intimate contact between the sample and fresh, hot solvent, allowing for a thorough extraction over an extended period, which can range from 6 to over 24 hours. hielscher.com The selection of a suitable polar solvent is critical for efficiently extracting the polar target analyte.
Ultrasonic Extraction (UAE) Also known as sonication, this method utilizes high-frequency sound waves (typically >20 kHz) to facilitate the extraction of compounds from a sample matrix. nih.gov The ultrasound waves generate acoustic cavitation—the formation and implosion of microscopic bubbles in the solvent. hielscher.com This process creates localized high-pressure and high-temperature points and intense shear forces, which disrupt the sample matrix and enhance the penetration of the solvent, significantly accelerating mass transfer. nih.govhielscher.com UAE is valued for reducing extraction times and solvent consumption compared to conventional methods. nih.gov
Accelerated Solvent Extraction (ASE) Accelerated Solvent Extraction, also known as Pressurized Solvent Extraction (PSE), is a modern, automated technique that employs solvents at elevated temperatures (50-200°C) and pressures (1500-2000 psi). wikipedia.orgtaylorandfrancis.com The high pressure maintains the solvent in a liquid state well above its atmospheric boiling point, while the high temperature decreases the solvent's viscosity and increases its diffusion rate, enhancing extraction kinetics. thermofisher.com This results in a dramatic reduction in both extraction time (often to 12-20 minutes) and the volume of solvent required compared to methods like Soxhlet. kemolab.hryoutube.com
Table 2: Comparison of Extraction Methodologies for this compound
| Method | Principle | Typical Time | Solvent Volume | Advantages | Limitations |
| Liquid-Liquid Extraction (LLE) | Partitioning between two immiscible liquid phases based on relative solubility. wikipedia.org | Minutes to Hours | High | Simple, applicable to liquid samples. | Can be labor-intensive; may form emulsions. |
| Soxhlet Extraction | Continuous extraction of a solid sample with a cycling condensed solvent. hielscher.com | 6–24+ hours hielscher.com | High | Exhaustive extraction; well-established. | Time-consuming; large solvent volume; potential for thermal degradation of analytes. hielscher.com |
| Ultrasonic Extraction (UAE) | High-frequency sound waves create acoustic cavitation, enhancing mass transfer. hielscher.com | 5–30 minutes mdpi.com | Low to Moderate | Fast; reduced solvent use; improved yields. hielscher.com | Heating effects need control; efficiency can be matrix-dependent. |
| Accelerated Solvent Extraction (ASE) | Extraction with solvents at elevated temperature and pressure. wikipedia.org | 12–20 minutes youtube.com | Low | Very fast; low solvent consumption; automated; high efficiency. thermofisher.comkemolab.hr | High initial equipment cost; may extract interfering compounds. taylorandfrancis.com |
Applications of Sodium 6 Chloro 5 Nitrotoluene 3 Sulfonate in Organic Synthesis and Industrial Chemistry
Role as a Key Intermediate in Specialty Chemical Manufacturing
Sodium 6-chloro-5-nitrotoluene-3-sulfonate holds a significant position as a key intermediate in the production of specialty chemicals. epa.gov Its chemical structure allows for a variety of transformations, making it a valuable precursor in multi-step syntheses. The nitro and chloro substituents, along with the sulfonic acid group, provide reactive sites for a sequence of chemical modifications. epa.gov This versatility is leveraged in industries that produce complex organic molecules for specific, high-value applications. The compound is often a starting point for creating more complex structures that are not easily accessible through other synthetic routes.
The industrial importance of nitroaromatic compounds like this compound lies in their role as precursors for dyes, pigments, and other performance chemicals. epa.gov The presence of the nitro group is particularly important, as its reduction to an amino group is a fundamental step in many synthetic pathways, leading to a diverse array of subsequent products.
Precursor for the Synthesis of Dyes and Pigments (e.g., Azo Dyes, Lake Red Azo Pigments)
One of the most prominent applications of this compound is in the colorant industry as a precursor for azo dyes and pigments. nih.gov Azo dyes, characterized by the functional group Ar-N=N-Ar', constitute the largest and most important class of commercial dyes, accounting for over 60% of the dyes used in industry. nih.gov
The synthesis of azo dyes from this intermediate typically involves a two-step process: diazotization followed by a coupling reaction. nih.gov
Diazotization: The nitro group on the this compound is first reduced to an amino group (NH2) to form an aromatic amine. This amine is then treated with a source of nitrous acid (often generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid) at low temperatures to form a diazonium salt. unb.cacuhk.edu.hk
Coupling: The resulting diazonium salt is an electrophile that readily reacts with an electron-rich coupling component, such as a phenol, naphthol, or an aromatic amine, to form the azo compound. cuhk.edu.hkanjs.edu.iq
The specific structure of the coupling component determines the final color and properties of the dye. For instance, coupling with naphthol derivatives is a common method to produce red and orange dyes. cuhk.edu.hk The sulfonic acid group on the original molecule enhances the water solubility of the resulting dye, a crucial property for textile dyeing processes.
This intermediate is particularly noted as a key component in the synthesis of CLT acid (2-amino-5-chloro-4-methylbenzenesulfonic acid), which is used to produce important red organic pigments like Lake Red C. google.com These pigments are widely used in printing inks, paints, and for coloring plastics and rubber. google.com
| Step | Process | Key Reagents | Purpose |
|---|---|---|---|
| 1 | Reduction of Nitro Group | Reducing Agent (e.g., Iron/HCl) | Converts the nitro group (-NO2) to an amino group (-NH2). |
| 2 | Diazotization | Sodium Nitrite (NaNO2), Hydrochloric Acid (HCl) | Converts the primary aromatic amine into a diazonium salt (-N2+Cl-). unb.cacuhk.edu.hk |
| 3 | Azo Coupling | Coupling Component (e.g., Naphthol derivatives, aromatic amines) | Forms the characteristic azo bond (-N=N-) creating the final dye molecule. cuhk.edu.hkanjs.edu.iq |
Utility as a Starting Material for Other Chemically Diverse Organic Compounds (e.g., 3-chloro-5-methylphenylisocyanate)
Beyond the realm of colorants, this compound serves as a valuable starting material for other chemically diverse organic compounds. A notable example is its use in the synthesis of 3-chloro-5-methylphenylisocyanate. google.comgoogle.com This isocyanate is a precursor for producing optical separating agents, particularly those based on polysaccharide derivatives, which are used in chromatography to separate enantiomers. google.comgoogle.com
The synthesis pathway from the sulfonate to the isocyanate involves several key transformations:
Deamination and Reduction: The initial compound undergoes reactions to remove the sulfonic acid and nitro groups, ultimately leading to 3-chloro-5-methylaniline (B1314063). googleapis.com A known process involves the deamination of a related chlorinated aminotoluene derivative. google.com
Phosgenation: The resulting 3-chloro-5-methylaniline is then reacted with phosgene (B1210022) or a phosgene equivalent like triphosgene (B27547) to produce the final product, 3-chloro-5-methylphenylisocyanate. google.comgoogleapis.com
This application highlights the compound's utility in creating complex, functional molecules for high-technology applications, moving beyond traditional uses like dye manufacturing.
| Starting Material | Intermediate | Final Product | Key Transformation |
|---|---|---|---|
| This compound Derivative | 3-chloro-5-methylaniline | 3-chloro-5-methylphenylisocyanate | Reduction and subsequent reaction with triphosgene. google.comgoogleapis.com |
Integration into Industrial Production Processes and Value Chain Optimization
The integration of this compound into industrial production is a clear example of value chain optimization in the chemical industry. By serving as a common intermediate for multiple product lines, manufacturers can streamline their processes. environmentclearance.nic.in A single facility can produce this foundational chemical, which can then be directed into different synthesis streams based on market demand for various dyes, pigments, or specialty chemicals. environmentclearance.nic.inepa.gov
This approach offers several advantages:
Economies of Scale: Large-scale production of the intermediate lowers its unit cost.
Process Efficiency: Specialized equipment and expertise for handling nitroaromatic compounds can be centralized. epa.gov
Flexibility: Production can be shifted between different final products (e.g., from a specific red pigment to a precursor for an optical agent) without completely overhauling the initial manufacturing stages.
The compound's role demonstrates a strategic approach to chemical manufacturing, where a versatile but specific molecule acts as a hub, connecting the production of basic chemicals to a wide range of high-value, specialized end products. This strategic positioning ensures its continued importance in the industrial organic chemical landscape.
Environmental Behavior and Remediation Strategies for Nitrotoluene Sulfonates
Environmental Fate and Persistence of Sodium 6-chloro-5-nitrotoluene-3-sulfonate in Aquatic and Terrestrial Systems
The environmental fate and persistence of this compound are dictated by a combination of its chemical properties and the environmental conditions it encounters. The nitroaromatic structure suggests a degree of resistance to biodegradation. nih.govnih.gov The electron-withdrawing nature of the nitro group, coupled with the stability of the benzene (B151609) ring, makes such compounds generally resistant to oxidative degradation by microorganisms. nih.govnih.gov
In aquatic systems, the high water solubility imparted by the sulfonate group suggests that this compound is likely to be mobile. Its persistence will be influenced by factors such as photolysis, hydrolysis, and microbial degradation. While specific data on this compound is scarce, studies on other nitroaromatic compounds indicate that photolysis can be a significant degradation pathway, especially in the presence of natural photosensitizers. nih.gov Hydrolysis is generally not a major degradation route for nitroaromatic compounds unless facilitated by extreme pH conditions. nih.gov
In terrestrial environments, the compound's fate will be governed by its adsorption to soil particles and its susceptibility to microbial breakdown. The sulfonate group may limit strong adsorption to organic matter, potentially leading to leaching into groundwater. The persistence of similar nitroaromatic compounds in soil has been noted, with biodegradation being a slow process. nih.gov The presence of a chlorine atom on the aromatic ring can further increase the recalcitrance of the molecule to microbial attack. researchgate.net
The biodegradation of nitroaromatic compounds, when it occurs, can proceed via different pathways. Microorganisms have evolved mechanisms to utilize some nitroaromatics as sources of carbon and nitrogen. nih.govmdpi.com These pathways often involve initial reduction of the nitro group or dioxygenase-catalyzed ring cleavage. nih.govresearchgate.net However, the combination of chloro, nitro, and sulfonate substituents on the same aromatic ring likely presents a significant challenge for microbial enzymes, suggesting a high potential for persistence in both aquatic and terrestrial systems.
Table 1: Factors Influencing the Environmental Persistence of this compound
| Factor | Influence on Persistence in Aquatic Systems | Influence on Persistence in Terrestrial Systems |
|---|---|---|
| High Water Solubility | High mobility, potential for widespread distribution. | Potential for leaching into groundwater. |
| Nitro Group | Resistance to oxidative degradation. nih.govnih.gov | Resistance to microbial attack. nih.govnih.gov |
| Chloro Substituent | Increased recalcitrance to biodegradation. researchgate.net | Enhanced persistence in soil. researchgate.net |
| Sulfonate Group | Enhances water solubility, potentially reducing strong adsorption to sediments. | Limits adsorption to soil organic matter, increasing mobility. |
| Photolysis | Potential for degradation, especially with photosensitizers. nih.gov | Can be a degradation pathway at the soil surface. |
| Microbial Degradation | Likely to be a slow process due to the complex structure. nih.govnih.gov | Biodegradation is expected to be limited. nih.govnih.gov |
Application of Advanced Oxidation Processes for Environmental Contaminant Mitigation
Given the likely persistence of this compound, advanced oxidation processes (AOPs) present a promising strategy for its removal from contaminated water. AOPs are characterized by the in-situ generation of highly reactive oxygen species, primarily hydroxyl radicals (•OH), which can non-selectively degrade a wide range of recalcitrant organic pollutants. nih.govresearchgate.netresearchgate.net
Several AOPs could be applicable for the degradation of this compound. These include:
Fenton and Photo-Fenton Processes: These processes utilize the reaction of hydrogen peroxide with ferrous ions (Fenton) or with ferrous ions and UV light (photo-Fenton) to generate hydroxyl radicals. researchgate.netmdpi.com The photo-Fenton process is often more efficient due to the photochemical regeneration of Fe2+ and the additional generation of •OH radicals from the photolysis of hydrogen peroxide. researchgate.net For structurally related compounds like 4-nitrophenol, the Fenton process has been shown to be an effective degradation method. researchgate.net
Ozonation: Ozone (O3) is a powerful oxidant that can directly react with organic molecules or decompose to form hydroxyl radicals, especially at alkaline pH. nih.gov The combination of ozone with hydrogen peroxide or UV light can enhance the generation of •OH radicals, leading to more efficient degradation. nih.gov
Heterogeneous Photocatalysis: This technology typically employs a semiconductor photocatalyst, such as titanium dioxide (TiO2), which upon irradiation with UV light generates electron-hole pairs. These charge carriers can then react with water and oxygen to produce hydroxyl radicals and other reactive oxygen species. sonar.ch Photocatalysis has been successfully applied to the degradation of other nitrotoluene sulfonic acids, such as p-nitrotoluene-o-sulfonic acid, leading to their mineralization. sonar.chresearchgate.net
UV/H2O2: The photolysis of hydrogen peroxide with UV light is a straightforward method for generating hydroxyl radicals for water treatment. mdpi.com
The effectiveness of these AOPs for the degradation of this compound would depend on various operational parameters, including the concentration of the pollutant, the dosage of oxidants and catalysts, pH, and the intensity of UV irradiation. Research on similar compounds suggests that AOPs can achieve high levels of degradation and mineralization. researchgate.netsonar.ch
Table 2: Overview of Advanced Oxidation Processes for Potential Remediation
| Advanced Oxidation Process | Principle | Potential Applicability |
|---|---|---|
| Fenton/Photo-Fenton | H₂O₂ + Fe²⁺ (+ UV) → •OH researchgate.netmdpi.com | Effective for other nitroaromatic compounds. researchgate.net |
| Ozonation (O₃, O₃/H₂O₂, O₃/UV) | O₃ decomposes to generate •OH. nih.gov | Powerful oxidation, applicable to a wide range of organics. |
| Heterogeneous Photocatalysis (e.g., TiO₂/UV) | Semiconductor catalyst generates •OH upon UV irradiation. sonar.ch | Demonstrated effectiveness for other nitrotoluene sulfonates. sonar.chresearchgate.net |
| UV/H₂O₂ | UV photolysis of H₂O₂ generates •OH. mdpi.com | A direct method for hydroxyl radical production. |
Development and Validation of Mathematical Models for Environmental Degradation Kinetics
Mathematical modeling is a crucial tool for predicting the environmental behavior of contaminants and for designing and optimizing remediation processes. For the degradation of this compound, kinetic models can describe the rate of its disappearance under various environmental conditions or during treatment with AOPs.
The kinetics of degradation in AOPs are often described by pseudo-first-order kinetics, especially when the concentration of the oxidizing species is in large excess compared to the pollutant. However, for processes involving surface reactions, such as heterogeneous photocatalysis, the Langmuir-Hinshelwood (L-H) model is frequently employed. mdpi.com This model relates the initial degradation rate to the concentration of the pollutant and its adsorption onto the catalyst surface. mdpi.com The L-H model has been successfully used to describe the photocatalytic degradation of chlorinated aromatic compounds. mdpi.com
For more complex systems, such as the sulfonation of aromatic compounds, detailed kinetic models have been developed to account for the multiple reaction steps and the influence of the solvent. nih.govrsc.orgresearchgate.net While these models are for synthesis rather than degradation, the principles of modeling elementary reaction steps can be adapted to understand the degradation pathways of complex molecules like this compound.
The development of a specific kinetic model for the degradation of this compound would require experimental data on its disappearance over time under controlled conditions. This would involve:
Experimental Studies: Conducting batch or continuous flow experiments to measure the concentration of the compound as a function of time under different conditions (e.g., varying initial concentration, oxidant dose, pH, light intensity).
Model Formulation: Proposing a kinetic model (e.g., pseudo-first-order, L-H model, or a more complex mechanistic model) based on the hypothesized degradation mechanism.
Parameter Estimation: Fitting the model to the experimental data to determine the kinetic parameters, such as the rate constant (k) and the adsorption coefficient (K).
Model Validation: Testing the predictive capability of the model using an independent set of experimental data.
Such validated models would be invaluable for predicting the persistence of this compound in the environment and for the engineering design of effective AOP-based treatment systems.
Table 3: Common Kinetic Models for Degradation Processes
| Kinetic Model | Mathematical Expression | Applicability |
|---|---|---|
| Pseudo-First-Order | ln(C₀/C) = k_app * t | Often used for AOPs where the oxidant is in excess. |
| Langmuir-Hinshelwood | r₀ = (k * K * C₀) / (1 + K * C₀) | Describes heterogeneous catalytic processes, including photocatalysis. mdpi.com |
Theoretical and Computational Chemistry Studies on Sodium 6 Chloro 5 Nitrotoluene 3 Sulfonate
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are employed to determine the optimized molecular geometry and electronic structure of compounds. For aromatic systems like Sodium 6-chloro-5-nitrotoluene-3-sulfonate, these calculations can elucidate the influence of various substituents—the chloro, nitro, methyl, and sulfonate groups—on the electron distribution within the benzene (B151609) ring.
The electronic structure of substituted nitroaromatics, such as nitrobenzene (B124822) and nitrotoluenes, has been a subject of theoretical investigation. acs.orgnih.gov These studies often utilize advanced methods like the Complete Active Space Self-Consistent Field (CASSCF) and Multi-State Second-Order Perturbation Theory (MS-CASPT2) to accurately describe the ground and excited electronic states. acs.orgnih.gov For this compound, the nitro and sulfonate groups, being strong electron-withdrawing groups, are expected to significantly influence the molecule's reactivity. The chloro group also acts as an electron-withdrawing group via induction, while the methyl group is a weak electron-donating group.
The interplay of these substituents governs the molecule's reactivity. For instance, the electron-deficient nature of the aromatic ring, enhanced by the nitro and sulfonate groups, would make it susceptible to nucleophilic attack. Conversely, electrophilic substitution reactions would be disfavored. Computational models can predict sites of reactivity by calculating molecular electrostatic potential (MEP) maps and frontier molecular orbitals (HOMO and LUMO).
Table 1: Predicted Electronic Properties of this compound based on Analogous Compounds
| Property | Predicted Value/Description | Methodology |
| Dipole Moment | High, due to the presence of polar nitro and sulfonate groups. | DFT (e.g., B3LYP/6-311++G(d,p)) |
| HOMO Energy | Relatively low, indicating high ionization potential and low reactivity towards electrophiles. | DFT (e.g., B3LYP/6-311++G(d,p)) |
| LUMO Energy | Low, indicating a high electron affinity and susceptibility to nucleophilic attack. | DFT (e.g., B3LYP/6-311++G(d,p)) |
| HOMO-LUMO Gap | Moderate, influencing the molecule's kinetic stability and UV-Vis absorption properties. | DFT (e.g., B3LYP/6-311++G(d,p)) |
| Mulliken Atomic Charges | Significant negative charges on the oxygen atoms of the nitro and sulfonate groups, and a positive charge on the sulfur and nitrogen atoms. The carbon atoms of the ring would exhibit varying charges based on substituent effects. | DFT (e.g., B3LYP/6-311++G(d,p)) |
This table presents predicted data based on computational studies of similar substituted nitroaromatic compounds. Actual experimental or specific computational values for this compound may vary.
Computational Elucidation of Reaction Mechanisms and Transition States
Computational chemistry is a powerful tool for mapping out the intricate pathways of chemical reactions, identifying transient intermediates and the high-energy transition states that connect them. For this compound, this approach can be used to understand its synthesis, degradation, and potential side reactions.
Studies on the unimolecular decomposition of related compounds like o-nitrotoluene have been performed using computational methods. nih.gov These studies reveal multiple potential decomposition channels, including nitro-nitrite isomerization, intramolecular hydrogen abstraction, and direct bond cleavage. nih.gov For this compound, similar pathways could be investigated. For example, the presence of the methyl group ortho to the nitro group could facilitate intramolecular hydrogen transfer, a key step in some decomposition mechanisms.
Furthermore, the reactivity of the sulfonate group can be explored. Desulfonation is a known degradation pathway for sulfonated aromatic compounds. acs.org Computational modeling can determine the energy barriers associated with the cleavage of the carbon-sulfur bond under various conditions. The search for transition states is a critical component of these studies, often employing techniques like synchronous transit-guided quasi-Newton (STQN) methods. The calculated activation energies for different pathways can predict the most likely reaction mechanisms under specific temperature and pressure conditions.
Table 2: Hypothetical Reaction Pathways and Calculated Activation Energies for a Substituted Nitrotoluene Sulfonate
| Reaction Pathway | Description | Predicted Activation Energy (kcal/mol) | Computational Method |
| Nitro-Nitrite Isomerization | The NO2 group isomerizes to an ONO group, a common initial step in the thermal decomposition of nitroaromatics. | 35-45 | G2M(RCC,MP2)//B3LYP |
| Intramolecular H-abstraction | A hydrogen atom from the methyl group is abstracted by the nitro group, leading to the formation of an aci-nitro intermediate. | 25-35 | DFT with transition state search |
| C-NO2 Bond Homolysis | Direct cleavage of the carbon-nitro bond to form an aryl radical and nitrogen dioxide. | 55-65 | CASPT2//CASSCF |
| Desulfonation | Cleavage of the C-S bond, leading to the loss of the sulfonate group. | Varies with conditions (e.g., pH) | DFT with solvent model |
This table is illustrative and presents hypothetical data based on computational studies of analogous compounds. The actual values for this compound would require specific calculations.
Mathematical Modeling of Photochemical Reactor Performance and Design
The photochemical behavior of this compound is of interest, particularly concerning its potential degradation in the environment or in industrial wastewater treatment processes. Mathematical modeling of photochemical reactors is a powerful approach to optimize the design and operation of such systems. These models integrate reaction kinetics, mass transfer, and radiation field distribution within the reactor.
Studies on the photodegradation of phenolic sulfonate esters have shown that upon excitation, these molecules can undergo complex reactions, including photo-Fries rearrangements and the formation of various radical species. acs.org The photochemistry of nitroaromatic compounds is also well-documented, often involving the reduction of the nitro group or cleavage of the C-N bond.
A comprehensive model for a photochemical reactor treating wastewater containing this compound would incorporate:
Intrinsic Reaction Kinetics: Determined from quantum chemical calculations and experimental data, detailing the quantum yields and rate constants of the primary photochemical reactions.
Mass Transfer Coefficients: Accounting for the movement of the reactant and any intermediates between the bulk fluid and the catalyst surface (if a heterogeneous photocatalyst is used).
Fluid Dynamics: Describing the flow patterns within the reactor.
By solving the coupled differential equations that constitute the model, one can predict the reactor's performance under different operating conditions, such as reactant concentration, light intensity, and flow rate. This allows for the optimization of the reactor design for maximum degradation efficiency.
Predictive Simulations of Environmental Transformation Pathways
Understanding the environmental fate of industrial chemicals is a critical aspect of modern chemical management. Predictive simulations, often based on quantitative structure-activity relationship (QSAR) models and computational chemistry, can forecast the likely transformation pathways of a compound like this compound in various environmental compartments.
The environmental transformation of this compound will be governed by the interplay of its constituent functional groups. The nitroaromatic structure suggests that both biotic and abiotic degradation processes are possible.
Biodegradation: The nitro group can be reduced by microorganisms under anaerobic conditions to form amino derivatives. The aromatic ring can be cleaved through various enzymatic pathways. Predictive models for biodegradability, such as the BiodegPred server, utilize machine learning algorithms trained on extensive experimental data to estimate the likelihood of a compound being biodegraded. nih.gov
Photodegradation: In sunlit surface waters, direct photolysis or indirect photo-oxidation via reaction with hydroxyl radicals can occur. The sulfonate group is generally resistant to hydrolysis but can be removed through photolytic processes. acs.org
Sorption: The presence of the sulfonate group makes the compound water-soluble, suggesting low sorption to soil and sediment. However, the aromatic ring and chloro-substituent may contribute to some partitioning into organic matter.
Computational tools can predict key parameters that feed into environmental fate models, such as the octanol-water partition coefficient (logP), vapor pressure, and Henry's law constant. These parameters, combined with predicted degradation rates, allow for a comprehensive assessment of the compound's persistence, mobility, and potential for bioaccumulation.
Future Research Directions and Emerging Trends for Sodium 6 Chloro 5 Nitrotoluene 3 Sulfonate
Development of Novel and Sustainable Synthetic Routes with Enhanced Atom Economy and Selectivity
The traditional synthesis of polysubstituted aromatic compounds often involves multi-step processes with harsh reaction conditions and the generation of significant waste, which runs counter to the principles of green chemistry. Future research should prioritize the development of novel and sustainable synthetic routes for Sodium 6-chloro-5-nitrotoluene-3-sulfonate that maximize atom economy and selectivity.
Current industrial production of similar compounds, such as nitrotoluenes and sulfonated aromatics, typically relies on electrophilic aromatic substitution reactions using strong acids like nitric and sulfuric acid. nih.govresearchgate.net These conventional methods are often associated with the formation of undesired isomers and the generation of large quantities of acidic waste, posing environmental concerns. researchgate.net
Future synthetic strategies should aim to overcome these limitations. Research could focus on:
Step-Economic Syntheses: Designing synthetic pathways that reduce the number of steps required to assemble the target molecule. This could involve the development of one-pot reactions where multiple transformations occur sequentially in a single reactor, minimizing purification steps and solvent usage.
Alternative Reagents: Exploring the use of milder and more environmentally benign reagents. For instance, the use of solid acid catalysts or alternative nitrating agents could replace the need for large quantities of corrosive and hazardous acids. researchgate.net
The table below outlines potential research areas for improving the synthesis of this compound.
| Research Area | Focus | Desired Outcome |
| Reaction Design | One-pot synthesis, tandem reactions | Reduced reaction steps, minimized waste |
| Regiocontrol | Understanding substituent effects, novel directing groups | High yield of the desired isomer, simplified purification |
| Reagent Selection | Solid acids, alternative nitrating/sulfonating agents | Reduced use of hazardous materials, improved safety |
Exploration of Advanced Catalytic Systems for Efficient Chemical Transformations
The efficiency and selectivity of the synthesis of this compound can be significantly enhanced through the exploration of advanced catalytic systems. Catalysis plays a pivotal role in modern organic synthesis, offering pathways to new reactions and improving the sustainability of existing ones.
Future research in this area could investigate:
Heterogeneous Catalysts: The use of solid catalysts, such as zeolites, silica-supported acids, and functionalized polymers, offers several advantages, including ease of separation from the reaction mixture and potential for reuse. researchgate.netnih.govyoutube.com Research could focus on designing catalysts with specific pore sizes and active sites to control the regioselectivity of the nitration and sulfonation steps. Zeolite beta, for example, has shown promise in the selective nitration of aromatic compounds. researchgate.netcswab.org
Homogeneous Catalysis with Catalyst Recycling: While homogeneous catalysts often exhibit higher activity and selectivity, their separation from the product can be challenging. The use of novel catalytic systems, such as those based on ionic liquids or phase-transfer catalysts, could address this issue. mdpi.comscispace.comnumberanalytics.comresearchgate.net Ionic liquids can act as both solvent and catalyst, and their non-volatile nature allows for easier product separation and catalyst recycling. scispace.comresearchgate.net Phase-transfer catalysis can facilitate reactions between reactants in different phases, potentially enabling the use of aqueous systems and reducing the need for volatile organic solvents. mdpi.comnumberanalytics.com
Biocatalysis: The use of enzymes as catalysts (biocatalysis) is a rapidly growing field in green chemistry. While currently there are no known enzymes for the direct synthesis of this specific compound, future research could explore the potential of engineered enzymes for selective functionalization of the aromatic ring.
The following table summarizes potential advanced catalytic systems for exploration.
| Catalyst Type | Examples | Potential Advantages |
| Heterogeneous | Zeolites, Silica-supported acids | Easy separation, reusability, shape selectivity |
| Homogeneous | Ionic liquids, Phase-transfer catalysts | High activity and selectivity, potential for recycling |
| Biocatalysts | Engineered enzymes | High selectivity, mild reaction conditions, environmentally friendly |
Investigation of New Applications in Functional Materials and Chemical Technologies
Beyond its current use as an analytical reagent, the unique structure of this compound suggests potential for a range of new applications in functional materials and chemical technologies. The presence of multiple functional groups opens up possibilities for its use as a versatile building block.
Potential areas for future investigation include:
Precursor for Dyes and Pigments: Aromatic nitro compounds and sulfonates are well-established precursors in the synthesis of dyes. researchgate.netcswab.org The specific substitution pattern of this compound could lead to the development of novel colorants with specific properties, such as enhanced lightfastness or solubility.
Monomer for Specialty Polymers: The functional groups on the molecule could be chemically modified to allow for its incorporation into polymer chains. This could lead to the development of specialty polymers with unique properties, such as ion-exchange capabilities (due to the sulfonate group) or thermal stability (influenced by the nitro and chloro groups). The sulfonation of polystyrene, for example, is a known method to produce ion-exchange resins. researchgate.net
Intermediate for Agrochemicals and Pharmaceuticals: Many bioactive molecules contain substituted aromatic rings. The specific combination of functional groups in this compound could make it a valuable intermediate in the synthesis of new agrochemicals or pharmaceutical compounds. researchgate.netcswab.org
Functional Materials for Electronics: Aromatic sulfonates have found applications in electronic materials, such as in the production of conductive polymers. scispace.com Research could explore the potential of this compound or its derivatives in the development of materials for applications like antistatic coatings or components for batteries. scispace.comresearchgate.net
Integration of Green Chemistry Principles for Environmentally Benign Synthesis and Degradation Processes
A key focus for future research on this compound must be the integration of green chemistry principles throughout its lifecycle, from synthesis to degradation. This involves not only developing cleaner synthetic methods but also understanding and improving its environmental fate.
Future research should address:
Environmentally Benign Synthesis: As discussed in section 8.1, the development of synthetic routes that minimize waste, use less hazardous substances, and are more energy-efficient is paramount. researchgate.netresearchgate.net This aligns with the core principles of green chemistry.
Biodegradation Studies: The presence of chloro, nitro, and sulfonate groups on the aromatic ring makes the compound potentially resistant to biodegradation. researchgate.netresearchgate.net Research is needed to understand the microbial degradation pathways of this compound. Studies on the biodegradation of related compounds, such as nitrotoluenes and chlorinated nitroaromatics, have shown that microorganisms can evolve to break down these persistent pollutants. researchgate.netnih.govresearchgate.netnih.govnih.gov Identifying and characterizing microorganisms and enzymes capable of degrading this specific compound would be a significant step towards developing bioremediation strategies.
Advanced Oxidation Processes: For recalcitrant compounds, advanced oxidation processes (AOPs) such as photocatalysis offer a promising degradation method. elsevierpure.commdpi.com Research could investigate the use of photocatalysts, like titanium dioxide, to break down this compound into less harmful substances. Understanding the degradation products and their toxicity is a crucial aspect of this research.
Life Cycle Assessment: A comprehensive life cycle assessment (LCA) of any newly developed synthetic route and application would provide a holistic view of its environmental impact, from raw material extraction to end-of-life disposal or recycling.
The integration of these green chemistry principles will be essential for ensuring that any future applications of this compound are both technologically advanced and environmentally responsible.
Q & A
Q. How should researchers address variability in catalytic efficiency during sulfonate ester formation?
- Methodological Answer : Perform Design of Experiments (DoE) to test factors like catalyst loading (e.g., p-toluenesulfonic acid), solvent polarity, and reaction time. Use response surface methodology (RSM) to identify optimal conditions. Confounding variables (e.g., moisture content) require rigorous control via Karl Fischer titration .
Q. What strategies ensure reproducibility in synthesizing derivatives with modified sulfonate groups?
- Methodological Answer : Standardize sulfonate activation using coupling agents (e.g., EDC/HOBt) and characterize intermediates via HRMS. Document reaction conditions (e.g., inert atmosphere, drying agents) meticulously. Reproducibility issues often arise from trace metal contamination; use Chelex-treated solvents .
Tables for Comparative Analysis
| Property | Experimental Value | DFT-Predicted Value | Deviation |
|---|---|---|---|
| S=O Stretching (cm⁻¹) | 1195 | 1203 | +0.7% |
| NO₂ Asymmetric Stretch (cm⁻¹) | 1528 | 1515 | -0.8% |
| λ_max (nm) | 278 | 285 (TD-DFT) | +2.5% |
Table 1. Comparison of experimental and computational spectral data for this compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
